molecular formula C7H7ClN2O4S B13512072 Methyl 3-chloro-6-sulfamoylpicolinate

Methyl 3-chloro-6-sulfamoylpicolinate

Cat. No.: B13512072
M. Wt: 250.66 g/mol
InChI Key: PLXPDYRLBQDCHA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-sulfamoylpicolinate is a picolinic acid derivative characterized by a methyl ester group, a chlorine substituent at the 3-position, and a sulfamoyl group (-SO2NH2) at the 6-position of the pyridine ring. This compound is primarily utilized as a high-purity intermediate in pharmaceutical and agrochemical research due to its reactive functional groups, which enable further derivatization.

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13)

InChI Key

PLXPDYRLBQDCHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

    Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.

Scientific Research Applications

Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight
Methyl 3-chloro-6-sulfamoylpicolinate Cl (3), SO2NH2 (6), methyl ester Sulfamoyl, ester, chloro C7H6ClN2O4S 273.65
Methyl 6-amino-3-chloropicolinate Cl (3), NH2 (6), methyl ester Amino, ester, chloro C7H7ClN2O2 186.60
3-Chloro-6-methylpicolinic acid Cl (3), CH3 (6), carboxylic acid Carboxylic acid, chloro, methyl C7H6ClNO2 171.58
Ethyl 3-chloro-6-(trifluoromethyl)picolinate Cl (3), CF3 (6), ethyl ester Trifluoromethyl, ester, chloro C9H7ClF3NO2 265.61
6-(Methylsulfonamido)picolinic acid NHSO2CH3 (6), carboxylic acid Sulfonamido, carboxylic acid C7H8N2O4S 232.21

Key Observations :

  • Sulfamoyl vs. Sulfonamido : The sulfamoyl group (-SO2NH2) in the target compound differs from the methylsulfonamido (-NHSO2CH3) group in ’s compound 5. The former lacks alkylation on the nitrogen, enhancing hydrogen-bonding capacity .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound, Ethyl 3-chloro-6-CF3-picolinate) are more lipophilic than carboxylic acids (e.g., 3-chloro-6-methylpicolinic acid), affecting membrane permeability and hydrolysis stability .
  • Amino vs. Trifluoromethyl: Methyl 6-amino-3-chloropicolinate () has a nucleophilic amino group, enabling coupling reactions, while trifluoromethyl groups () provide electron-withdrawing effects and metabolic stability .

Physicochemical Properties

Property This compound Methyl 6-amino-3-chloropicolinate 3-Chloro-6-methylpicolinic acid
Solubility Moderate in polar solvents High in polar solvents Low (carboxylic acid form)
Stability Hydrolyzes under basic conditions Stable under acidic conditions Stable at room temperature
Purity ≥99% (typical for intermediates) ≥99% () ≥98% ()

Notes:

  • The sulfamoyl group enhances water solubility compared to trifluoromethyl analogs (), but the methyl ester reduces solubility relative to carboxylic acids () .

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